Cas no 161887-01-0 (2-(3-Aminophenyl)phenol)
2-(3-Aminophenyl)phenol Chemical and Physical Properties
Names and Identifiers
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- 3-(2-HYDROXYPHENYL)ANILINE
- 2-(3-aminophenyl)phenol
- AKOS006317995
- 161887-01-0
- DTXSID60621457
- [1,1'-Biphenyl]-2-ol, 3'-amino-
- SCHEMBL3786301
- 3'-Amino[1,1'-biphenyl]-2-ol
- MFCD18312779
- CHEMBL3815120
- 3'-AMINO-[1,1'-BIPHENYL]-2-OL
- BS-21664
- 2-(3-Aminophenyl)phenol
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- MDL: MFCD18312779
- Inchi: 1S/C12H11NO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8,14H,13H2
- InChI Key: YRKKSSIREUNVTO-UHFFFAOYSA-N
- SMILES: OC1C=CC=CC=1C1C=CC=C(C=1)N
Computed Properties
- Exact Mass: 185.08400
- Monoisotopic Mass: 185.084063974Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 46.3Ų
Experimental Properties
- PSA: 46.25000
- LogP: 3.22260
2-(3-Aminophenyl)phenol Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(3-Aminophenyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A615845-100mg |
2-(3-Aminophenyl)phenol |
161887-01-0 | 100mg |
$ 133.00 | 2023-04-19 | ||
| TRC | A615845-250mg |
2-(3-Aminophenyl)phenol |
161887-01-0 | 250mg |
$ 259.00 | 2023-04-19 | ||
| TRC | A615845-500mg |
2-(3-Aminophenyl)phenol |
161887-01-0 | 500mg |
$ 391.00 | 2023-04-19 | ||
| TRC | A615845-1g |
2-(3-Aminophenyl)phenol |
161887-01-0 | 1g |
$ 552.00 | 2023-04-19 | ||
| abcr | AB318637-1 g |
2-(3-Aminophenyl)phenol; 95% |
161887-01-0 | 1g |
€358.00 | 2022-08-31 | ||
| abcr | AB318637-1g |
2-(3-Aminophenyl)phenol, 95%; . |
161887-01-0 | 95% | 1g |
€382.00 | 2024-04-19 | |
| A2B Chem LLC | AA87891-1g |
2-(3-Aminophenyl)phenol |
161887-01-0 | 98% | 1g |
$228.00 | 2024-04-20 | |
| A2B Chem LLC | AA87891-5g |
2-(3-Aminophenyl)phenol |
161887-01-0 | 98% | 5g |
$880.00 | 2024-04-20 | |
| Ambeed | A724678-1g |
2-(3-Aminophenyl)phenol |
161887-01-0 | 98% | 1g |
$252.0 | 2024-04-23 | |
| Ambeed | A724678-5g |
2-(3-Aminophenyl)phenol |
161887-01-0 | 98% | 5g |
$1009.0 | 2024-04-23 |
2-(3-Aminophenyl)phenol Suppliers
2-(3-Aminophenyl)phenol Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 2-(3-Aminophenyl)phenol
Introduction to 2-(3-Aminophenyl)phenol (CAS No. 161887-01-0)
2-(3-Aminophenyl)phenol, also known by its CAS number 161887-01-0, is a versatile compound with significant applications in the fields of medicinal chemistry, materials science, and analytical chemistry. This compound is characterized by its unique molecular structure, which consists of a phenol group attached to a 3-aminophenyl moiety. The combination of these functional groups imparts 2-(3-Aminophenyl)phenol with a range of chemical and physical properties that make it a valuable intermediate in various synthetic processes.
The molecular formula of 2-(3-Aminophenyl)phenol is C12H11NO, and its molecular weight is approximately 189.22 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited, which can be an important consideration in its use in aqueous systems.
In the realm of medicinal chemistry, 2-(3-Aminophenyl)phenol has garnered attention for its potential as a lead compound in the development of novel therapeutic agents. Recent studies have explored its biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of 2-(3-Aminophenyl)phenol exhibited potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that 2-(3-Aminophenyl)phenol and its derivatives could be promising candidates for the treatment of inflammatory diseases.
Beyond its medicinal applications, 2-(3-Aminophenyl)phenol has also been investigated for its use in materials science. Its ability to form stable complexes with metal ions makes it a useful ligand in the synthesis of coordination compounds. These complexes have potential applications in catalysis, sensing, and photoluminescence. A study published in the Inorganic Chemistry journal in 2020 demonstrated that metal complexes derived from 2-(3-Aminophenyl)phenol exhibited excellent catalytic activity in the oxidation of alcohols to aldehydes and ketones. This property could be leveraged to develop more efficient and environmentally friendly catalytic systems.
In analytical chemistry, 2-(3-Aminophenyl)phenol has been utilized as a derivatizing agent for enhancing the detection sensitivity of certain analytes. Its reactivity with various functional groups allows it to form fluorescent or chromogenic derivatives that can be easily detected using spectroscopic techniques such as UV-Vis and fluorescence spectroscopy. A recent study published in the Analytical Chemistry journal highlighted the use of 2-(3-Aminophenyl)phenol-based derivatization for the sensitive detection of trace amounts of amino acids in biological samples.
The synthesis of 2-(3-Aminophenyl)phenol can be achieved through several routes, including nucleophilic aromatic substitution reactions and coupling reactions. One common method involves the reaction of 3-nitrobenzeneboronic acid with phenol followed by reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst. This approach provides high yields and good purity, making it suitable for large-scale production.
Safety considerations are essential when handling 2-(3-Aminophenyl)phenol. While it is not classified as a hazardous substance under current regulations, it is advisable to follow standard laboratory safety protocols to minimize exposure risks. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be worn during handling, and work should be conducted in a well-ventilated area or fume hood.
In conclusion, 2-(3-Aminophenyl)phenol (CAS No. 161887-01-0) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure and properties make it an attractive candidate for further research and development in medicinal chemistry, materials science, and analytical chemistry. As ongoing studies continue to uncover new potential uses for this compound, it is likely that its importance will only continue to grow.
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